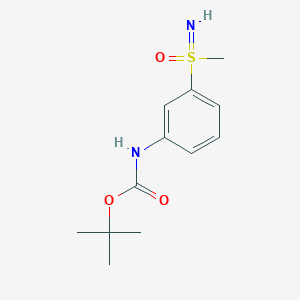

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate

Description

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is a specialized carbamate derivative featuring a sulfonimidoyl group at the para position of the phenyl ring. The CAS number for this compound is 2230807-28-8, and it is commercially available with a purity of 98% .

The sulfonimidoyl group distinguishes this compound from simpler carbamates, offering unique electronic and steric properties that may influence reactivity, solubility, and biological activity. Its synthesis likely involves sulfoxidation or substitution reactions to introduce the sulfonimidoyl moiety, followed by carbamate formation via tert-butyl protection of an amine intermediate.

Properties

IUPAC Name |

tert-butyl N-[3-(methylsulfonimidoyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-6-5-7-10(8-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYTMWKQISPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Synthesis of Statins

One of the primary applications of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is as an intermediate in the synthesis of statins, which are crucial for managing hypercholesterolemia. Statins function by inhibiting the enzyme HMG-CoA reductase, thereby reducing LDL cholesterol levels in the liver. The compound serves as a precursor for various statins, including Atorvastatin and Rosuvastatin, highlighting its importance in cardiovascular health management .

Anti-inflammatory Agents

Research indicates that tert-butyl compounds can exhibit anti-inflammatory properties. Specifically, derivatives of tert-butyl phenol have been shown to possess analgesic and anti-inflammatory activities. These compounds can be utilized in treating conditions characterized by inflammation, such as rheumatoid arthritis and osteoarthritis. The efficacy of these compounds is attributed to their ability to modulate inflammatory pathways while maintaining low toxicity profiles .

Amyloid Beta Inhibition

Recent studies have demonstrated that this compound may act as an inhibitor of amyloid beta aggregation, a process implicated in Alzheimer’s disease. The compound has shown potential in protecting astrocytes from damage induced by amyloid beta peptides, suggesting its applicability in neurodegenerative disease research .

Acetylcholinesterase Inhibition

In addition to its role in amyloid beta inhibition, this compound may also function as an acetylcholinesterase inhibitor. This action could enhance cholinergic neurotransmission, offering therapeutic benefits for cognitive decline associated with conditions like Alzheimer's disease .

Anti-inflammatory Activity Assessment

A series of studies evaluated the anti-inflammatory activity of various tert-butyl derivatives compared to standard drugs like indomethacin. The results indicated that several derivatives exhibited significant inhibition of carrageenan-induced paw edema in rat models, with inhibition percentages ranging from 39% to over 54% . This highlights the therapeutic potential of these compounds in managing pain and inflammation.

Neuroprotective Effects

In vitro studies assessing the neuroprotective effects of tert-butyl derivatives against amyloid beta-induced toxicity showed a reduction in inflammatory markers such as TNF-α and free radicals. However, further research is necessary to establish the bioavailability and efficacy of these compounds in vivo .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The sulfonimidoyl group in the target compound introduces a polar, chiral sulfur center, which may enhance binding specificity in biological systems compared to non-chiral substituents like amino or thiophene groups .

- Steric Bulk : The tert-butyl group in all analogues provides steric protection to the carbamate, improving metabolic stability. However, additional substituents (e.g., benzyloxy in ) further modulate solubility and reactivity.

- Biological Activity: Compounds like tert-butylcarbamate-containing HDAC inhibitors () demonstrate nanomolar potency against specific isoforms, suggesting that the target compound’s sulfonimidoyl group could similarly influence enzyme selectivity .

Biological Activity

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a sulfonimidoyl moiety, and a phenyl carbamate structure. Its molecular formula is , indicating a complex structure that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on these targets, potentially inhibiting their activity. This interaction can lead to alterations in various biochemical pathways, which may account for the compound's observed effects in biological systems.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anti-inflammatory activities. For instance, studies on related sulfonamide compounds have shown promising results against various bacterial strains and inflammatory conditions .

Enzyme Inhibition

The compound's mechanism involves the inhibition of key enzymes, which has been explored in various studies. For example, it may act as an inhibitor of serine proteases, which are crucial in many physiological processes. This inhibition could be leveraged for therapeutic applications in diseases where these enzymes play a pivotal role .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities. For instance, one study reported a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potency as an inhibitor .

- In Vivo Models : Animal models have been employed to assess the anti-inflammatory effects of the compound. In one study, rats treated with the compound showed reduced paw edema compared to control groups, suggesting effective anti-inflammatory properties .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate | Moderate anti-inflammatory | Enzyme inhibition via covalent bonding |

| tert-Butyl [4-(S-methylsulfonamido)phenyl]carbamate | Antimicrobial | Inhibition of bacterial growth |

| tert-Butyl [4-(S-methylsulfonyl)phenyl]urea | Cytotoxic | Induction of apoptosis in cancer cells |

This table highlights the unique position of this compound among similar compounds due to its specific biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.